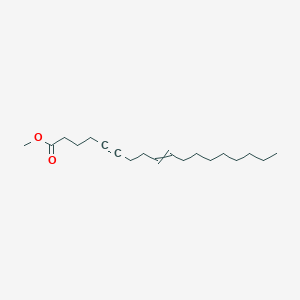
Methyl octadec-9-en-5-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl octadec-9-en-5-ynoate is an organic compound with the molecular formula C19H32O2. It is a methyl ester derivative of an unsaturated fatty acid, characterized by the presence of both a double bond and a triple bond within its carbon chain. This compound is of interest in various fields due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl octadec-9-en-5-ynoate can be synthesized through several methods. One common approach involves the esterification of octadec-9-en-5-ynoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification reaction while minimizing side reactions. Additionally, the process may be optimized by controlling parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl octadec-9-en-5-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form keto and hydroxy derivatives.
Reduction: Hydrogenation of the double and triple bonds can produce saturated derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Selenium dioxide and tert-butyl hydroperoxide are commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Keto and hydroxy derivatives.
Reduction: Saturated esters.
Substitution: Functionalized esters with various substituents.
Scientific Research Applications
Methyl octadec-9-en-5-ynoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studies of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of methyl octadec-9-en-5-ynoate depends on its specific application. In biological systems, the compound may interact with cellular membranes, enzymes, or receptors, leading to various physiological effects. The presence of both double and triple bonds allows for unique interactions with molecular targets, potentially modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
Methyl octadec-9-en-13-ynoate: Another methyl ester with a similar structure but differing in the position of the triple bond.
Methyl octadec-6,9-dien-12-ynoate: Contains additional double bonds, leading to different reactivity and applications.
Methyl octadec-9-ynoate: Lacks the double bond, resulting in distinct chemical properties and uses.
Uniqueness
Methyl octadec-9-en-5-ynoate is unique due to the specific positioning of its double and triple bonds, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical transformations makes it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
62228-31-3 |
|---|---|
Molecular Formula |
C19H32O2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
methyl octadec-9-en-5-ynoate |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-13,16-18H2,1-2H3 |
InChI Key |
FAUKNZYYBRSRPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCC#CCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















